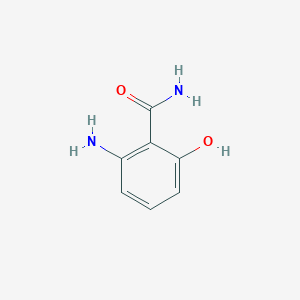

2-Amino-6-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

136247-88-6 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-amino-6-hydroxybenzamide |

InChI |

InChI=1S/C7H8N2O2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,8H2,(H2,9,11) |

InChI Key |

CQPIGRPWLXRVNM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)C(=O)N)N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)N)N |

Synonyms |

Benzamide, 2-amino-6-hydroxy- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 6 Hydroxybenzamide and Its Derivatives

Classical Synthetic Routes to Benzamide (B126) Core Structures

The benzamide core is a fundamental structural motif, and its synthesis has been well-established through several classical methods. These approaches often utilize readily available starting materials and straightforward reaction conditions.

Approaches via Isatoic Anhydride (B1165640) in 2-Aminobenzamide (B116534) Synthesis

Isatoic anhydride is a versatile and widely used precursor in the synthesis of 2-aminobenzamide derivatives. nih.govresearchgate.net Its reactivity at two key sites, the electrophilic carbonyl group and the aromatic ring, allows for diverse synthetic transformations. researchgate.net The reaction of isatoic anhydride with amines or their equivalents is a common and effective method for generating the 2-aminobenzamide scaffold. nih.gov

This reaction typically proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, followed by ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide. nih.gov Both conventional heating methods in solvents like dimethylformamide (DMF) and microwave-assisted, solvent-free conditions have been successfully employed for this transformation. nih.govresearchgate.net While microwave irradiation can be more time-efficient, conventional heating often results in better yields. nih.gov

A variety of 2-aminobenzamide derivatives can be synthesized by reacting isatoic anhydride with different amines. nih.gov For instance, new 2-amino-N-hydroxybenzamide derivatives have been synthesized in good to excellent yields by reacting isatoic anhydride with various hydroxamic acids. tandfonline.com Similarly, reacting isatoic anhydride with substituted amines in water at elevated temperatures is a reported method for preparing N-substituted 2-aminobenzamides. nih.gov

The following table summarizes the synthesis of various 2-aminobenzamide derivatives starting from isatoic anhydride.

| Starting Amine Derivative | Solvent | Method | Product | Yield (%) | Reference |

| Amine Derivatives | DMF | Conventional Heating | 2-Aminobenzamide Derivatives | Good to Excellent | nih.gov |

| Amine Derivatives | None | Microwave Irradiation | 2-Aminobenzamide Derivatives | Moderate | nih.govresearchgate.net |

| Hydroxamic Acids | Not Specified | Not Specified | 2-Amino-N-hydroxybenzamide Derivatives | Good to Excellent | tandfonline.com |

| Substituted Amines | Water | Reflux | N-Substituted 2-aminobenzamides | Not Specified | nih.gov |

Amination and Halogenation Reactions in Substituted Benzoic Acid Precursors

The functionalization of substituted benzoic acids through amination and halogenation reactions represents another classical and important strategy for accessing benzamide precursors. The electronic properties of substituents on the benzoic acid ring significantly influence the course and outcome of these reactions.

The carboxyl group of benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. youtube.com For example, the bromination of benzoic acid in the presence of a Lewis acid catalyst like ferric bromide typically yields m-bromobenzoic acid. youtube.com However, achieving substitution at other positions often requires more specialized strategies.

The acidity of benzoic acid is also influenced by substituents. Electron-withdrawing groups generally increase acidity by stabilizing the conjugate base (benzoate anion), while electron-donating groups decrease acidity. libretexts.org This "ortho-effect," where almost any ortho-substituent increases the acidity of benzoic acid, is a notable phenomenon attributed to a combination of steric and electronic factors. libretexts.org

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of benzoic acid derivatives. nih.gov These methods can overcome the inherent directing effects of the carboxyl group to achieve halogenation at positions that are otherwise difficult to access. For instance, Pd(II)-catalyzed meta-C-H bromination and chlorination of substituted benzoic acids have been developed, providing a direct route to valuable halogenated intermediates. nih.gov

Targeted Synthesis of Substituted 2-Aminobenzamides

The synthesis of specifically substituted 2-aminobenzamides is crucial for developing compounds with tailored biological activities. This often requires sophisticated strategies to control regioselectivity and introduce desired functional groups.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of 2-aminobenzamides is a key challenge. Various catalytic systems have been developed to direct reactions to specific positions on the aromatic ring. For example, palladium-catalyzed regioselective C-H halogenation has been successfully applied to quinazolinones, which are often synthesized from 2-aminobenzamide precursors. dntb.gov.ua

Metal-free approaches have also been developed. For instance, molecular iodine-mediated annulative coupling of sulfoxonium ylides with 2-aminobenzamides allows for the synthesis of 2-benzoyl and 2-aryl quinazolinones with high chemoselectivity and efficiency. sathibhu.org This method is tolerant of a wide range of substituted 2-aminobenzamides. sathibhu.org

Synthesis of N-Hydroxybenzamide Derivatives

N-Hydroxybenzamide derivatives are an important class of compounds, many of which exhibit significant biological activity, including as histone deacetylase (HDAC) inhibitors. vnu.edu.vnnih.gov The synthesis of these derivatives often involves the coupling of a carboxylic acid with hydroxylamine (B1172632) or a protected form thereof.

Several synthetic routes to N-hydroxybenzamide derivatives have been reported. One common approach involves the reaction of an activated carboxylic acid, such as an acid chloride or an ester, with hydroxylamine. Another method involves the direct coupling of a carboxylic acid and hydroxylamine using a coupling agent. nih.gov

For example, novel N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been synthesized and shown to possess inhibitory activity against histone deacetylases. nih.gov The synthesis of N-hydroxycinnamamide and N-hydroxybenzamide derivatives bearing amide bonds has also been described, with these compounds showing potential as HDAC inhibitors for cancer therapy. vnu.edu.vn

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, selectivity, and environmental friendliness of chemical transformations. These methods are increasingly being applied to the synthesis of 2-aminobenzamide derivatives.

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resources, and waste reduction. A mild and effective one-pot synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides has been developed, involving diazotization and subsequent cyclization. rsc.org

Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes provides a green and efficient method for the synthesis of quinazolin-4(3H)-ones. nih.gov This metal-free approach uses a photocatalyst and a mild oxidant, offering a sustainable alternative to traditional methods. nih.gov

The use of catalysts is central to many advanced synthetic strategies. For example, a DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) has been reported. acs.org Copper-catalyzed domino-double annulation of o-aminobenzamides with 2-iodoisothiocyanates is another efficient method for constructing complex heterocyclic systems. acs.org

Optimization of reaction conditions is crucial for maximizing yield and purity. This can involve screening different catalysts, solvents, temperatures, and reaction times. For example, in the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters, reaction conditions were optimized for different substrates, with some requiring pressure tube conditions for efficient conversion. mdpi.com

The following table highlights some advanced synthetic methods for preparing derivatives from 2-aminobenzamides.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzamides | Aldehydes | Fluorescein, TBHP, Blue LED | Quinazolin-4(3H)-ones | nih.gov |

| 2-Aminobenzamides | Di-tert-butyl Dicarbonate | DMAP | Quinazoline-2,4-diones | acs.org |

| o-Aminobenzamides | 2-Iodoisothiocyanates | Copper Catalyst | 12H-Benzo nih.govvnu.edu.vnthiazolo[2,3-b]quinazolin-12-ones | acs.org |

| 2-Aminobenzamides | Orthoesters | Acetic Acid | Quinazolin-4(3H)-ones | mdpi.com |

| 2-Aminobenzamides | Sulfoxonium Ylides | Molecular Iodine | 2-Benzoyl/Aryl Quinazolinones | sathibhu.org |

Microwave-Assisted Synthesis Protocols for Benzamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the context of benzamide derivatives and related heterocyclic structures, microwave irradiation offers a time-efficient and often more environmentally friendly alternative to conventional heating methods.

One-pot condensation reactions are particularly amenable to microwave assistance. For instance, the synthesis of 2-amino-4,6-diarylpyrimidine derivatives has been achieved through a two-step, one-pot process under microwave irradiation. This involves the aldol (B89426) condensation of benzaldehydes and acetophenones to form chalcone (B49325) intermediates, followed by a ring-closing condensation with guanidine (B92328) hydrochloride. rsc.org Similarly, 2-amino dihydropyrimidinone derivatives can be prepared by the microwave-assisted reaction of an aldehyde, ethyl cyanoacetate (B8463686), and guanidine nitrate (B79036) in the presence of a catalytic amount of piperidine (B6355638) under solvent-free conditions. nih.gov This method is noted for its short reaction times (5 minutes) and good yields. nih.gov

The synthesis of various benzochromene derivatives, which share structural motifs with substituted benzamides, has also been effectively carried out using microwave irradiation. For example, 4H-benzo[h]chromenes can be synthesized by reacting 4-methoxy-1-naphthol (B1194100) with aromatic aldehydes and either malononitrile (B47326) or ethyl cyanoacetate in an ethanolic piperidine solution under microwave heating. Furthermore, catalyst-free, one-pot condensation of 2,6-diaminopyrimidin-4-one, an aldehyde, and an acyclic 1,3-dicarbonyl compound in glycol under microwave irradiation produces dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives in high yields (89-95%) within a short reaction time of 4-7 minutes. arkat-usa.org

Microwave conditions have also been successfully applied to palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids to yield phenyl-substituted 2-aminobenzothiazoles. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis

| Product Class | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidines | Benzaldehydes, Acetophenones, Guanidine HCl | Microwave irradiation | Not specified | Not specified | rsc.org |

| 2-Amino Dihydropyrimidinones | Aldehyde, Ethyl cyanoacetate, Guanidine nitrate, Piperidine | Microwave (600W), Solvent-free | 5 min | Good | nih.gov |

| 4H-Benzo[h]chromenes | 4-Methoxy-1-naphthol, Aromatic aldehydes, Malononitrile/Ethyl cyanoacetate | Microwave, Ethanolic piperidine | Not specified | Not specified | |

| Dihydropyrido[2,3-d]pyrimidines | 2,6-Diaminopyrimidin-4-one, Aldehyde, 1,3-Dicarbonyl compound | Microwave, Glycol, Catalyst-free | 4-7 min | 89-95% | arkat-usa.org |

Exploration of Alternative Catalytic and Solvent Systems

Beyond microwave-assisted methods, significant research has been dedicated to exploring novel catalytic and solvent systems to improve the efficiency, selectivity, and environmental footprint of benzamide synthesis.

Catalytic Systems: The synthesis of benzamides has traditionally involved the reaction of an activated carboxylic acid derivative with an amine. google.com However, direct Friedel-Crafts carboxamidation of arenes offers a more direct route. The use of cyanoguanidine as a carboxamidating agent in the presence of a Brønsted superacid like triflic acid represents a novel approach. nih.gov This reaction is proposed to proceed through a superelectrophilic intermediate. nih.gov Another strategy involves the reaction of benzoic acid and urea, which can be catalyzed by boric acid to produce benzamide. youtube.com While the reaction can proceed without a catalyst, the use of boric acid or magnesium salts can improve yields. youtube.com

For the synthesis of benzimidazole (B57391) derivatives, which are structurally related to benzamides, ball milling has been employed as a green, solvent-free method. mdpi.com This mechanochemical approach can be used for the reaction of o-phenylenediamine (B120857) with carboxylic acids or for the alkylation of benzimidazolones. mdpi.com

Solvent Systems: The choice of solvent can significantly impact reaction outcomes. For the ammoxidation of alcohols to nitriles, a precursor step to some amide syntheses, solvent-free conditions have proven to be highly effective, avoiding the hydrolysis of the nitrile product that can occur in water. acs.org While low-polarity solvents like n-heptane and toluene (B28343) can be used, they often result in lower yields compared to solvent-free reactions. acs.org In some industrial processes for producing 2-hydroxybenzamide derivatives, solvents such as 1,2-dichloroethane (B1671644) and 1,4-dioxane (B91453) are used for reaction and recrystallization, respectively. google.com

The synthesis of N-(benzyl carbamoyl)-2-hydroxybenzamides has been achieved by reacting a benzoxazine-2,4-dione with benzylamine (B48309) in refluxing dioxane. nih.gov

Table 2: Alternative Catalytic and Solvent Systems for Benzamide and Related Syntheses

| Reaction Type | Catalyst/Reagent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Friedel-Crafts Carboxamidation | Cyanoguanidine / Triflic acid | Neat aromatic substrate or CH₂Cl₂ | Direct amidation of arenes via a superelectrophilic intermediate | nih.gov |

| Benzamide Synthesis | Boric acid (catalyst) / Urea | None (neat) | Reaction of benzoic acid and urea | youtube.com |

| Benzimidazole Synthesis | None | Solvent-free (Ball Milling) | Green, mechanochemical method | mdpi.com |

| Ammoxidation of Alcohols | FeNC-700 | Solvent-free | Avoids nitrile hydrolysis, high yield | acs.org |

Synthesis of Structural Analogs and Bioisosteres for Research Purposes

To explore structure-activity relationships and develop new compounds with desired properties, the synthesis of structural analogs and bioisosteres of 2-amino-6-hydroxybenzamide is crucial. This includes the preparation of related benzothiazole (B30560), pyridine, and pyrimidine (B1678525) scaffolds.

2-Aminobenzothiazoles are a significant class of heterocyclic compounds with a wide range of biological activities. The synthesis of 6-substituted derivatives often starts from correspondingly substituted anilines.

A common method for constructing the 2-aminobenzothiazole (B30445) core is the oxidative cyclization of an arylthiourea or the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine. For example, 6-substituted-2-aminobenzothiazoles can be prepared by treating substituted anilines with potassium thiocyanate and bromine in glacial acetic acid. researchgate.netresearchgate.net This approach has been used to synthesize a variety of derivatives, including those with bromo, chloro, and methoxy (B1213986) substituents at the 6-position. nih.govresearchgate.net

Once the 2-amino-6-halobenzothiazole scaffold is formed, further functionalization can be achieved through cross-coupling reactions. The Suzuki cross-coupling reaction, for instance, allows for the introduction of aryl groups at the 6-position by reacting 2-amino-6-bromobenzothiazole with various aryl boronic acids in the presence of a palladium catalyst. nih.gov

More complex derivatives can be synthesized through multi-step sequences. For example, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been reported, providing building blocks that can be further modified at multiple positions. acs.org

Table 3: Synthesis of 2-Amino-6-substituted Benzothiazoles

| Starting Material | Reagents | Product | Key Reaction Type | Reference |

|---|---|---|---|---|

| 4-Substituted anilines | KSCN, Br₂, Acetic acid | 6-Substituted-2-aminobenzothiazoles | Oxidative cyclization | researchgate.netresearchgate.net |

| 2-Amino-6-bromobenzothiazole | Aryl boronic acids, Pd(PPh₃)₄, K₃PO₄ | 2-Amino-6-arylbenzothiazoles | Suzuki cross-coupling | nih.gov |

| 3-Hydroxy-4-nitrobenzoic acid | Multiple steps | Methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates | Multi-step synthesis | acs.org |

Pyridines: The synthesis of amino-hydroxy-substituted pyridines often involves multi-step procedures starting from commercially available materials. An efficient route to 2-amino-3-hydroxy-4-substituted pyridines has been developed, where the key step is a regioselective ortho-metalation of a protected nih.govresearchgate.netoxazolo[4,5-b]pyridin-2(3H)-one intermediate. This strategy allows for the introduction of substituents at the 4-position, with the 3-hydroxy group directing the metalation.

The synthesis of 2-amino-5-hydroxypyridine (B112774) can be achieved through a four-step sequence starting from 2-amino-5-bromopyridine. This involves protection of the amino group, methoxylation, deprotection, and finally demethylation. asianpubs.org Another patented method also starts with 2-amino-5-bromo(iodo)pyridine, involving protection, reaction with sodium benzyl (B1604629) alcohol, and subsequent deprotection. google.com

Pyrimidines: 2-Aminopyrimidine-based structures are of significant interest in medicinal chemistry. Their synthesis can generally be approached in two ways: condensation of fragments to build the heterocyclic ring, or substitution of a leaving group on a pre-formed pyrimidine ring. nih.gov

Condensation reactions are a common and convergent approach. For example, a series of novel amino-pyrimidine derivatives has been synthesized by condensing a guanidinyl derivative of nalidixic acid with various chalcones. nih.gov The synthesis of 2,4-diaminopyrimidines can be achieved by the coupling of 3-amino-5-methyl pyrazole (B372694) with 2,4,6-trichloropyrimidine, followed by nucleophilic substitution with various anilines. nih.gov

Substitution reactions on a pyrimidine core are also widely used. The synthesis of 2-aminopyrimidines can be accomplished by replacing a halogen atom on the pyrimidine ring with an amino group, often requiring a palladium catalyst for reactions with aryl amines. nih.gov The synthesis of 2-amino-4-hydroxy-6-methyl-5-(2-hydroxy-3-amino)propylpyrimidines has also been reported, highlighting the assembly of more complex substituted pyrimidine systems. acs.org

Table 4: Synthesis of Amino-Hydroxy-Substituted Aromatic and Heteroaromatic Scaffolds

| Scaffold | Starting Material | Key Intermediate/Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Pyridine | 2-Amino-3-hydroxypyridine | nih.govresearchgate.netoxazolo[4,5-b]pyridin-2(3H)-one | 2-Amino-3-hydroxy-4-substituted pyridines | |

| Pyridine | 2-Amino-5-bromopyridine | 2-Amino-5-methoxypyridine | 2-Amino-5-hydroxypyridine | asianpubs.org |

| Pyrimidine | Guanidinyl derivative of nalidixic acid | Chalcones | Substituted amino-pyrimidines | nih.gov |

Chemical Reactivity and Derivatization Studies of 2 Amino 6 Hydroxybenzamide Scaffolds

Reactivity Pathways of the Hydroxyl Group (e.g., Oxidation Studies)

The hydroxyl group (-OH) on the aromatic ring of 2-amino-6-hydroxybenzamide is a primary site for chemical modification. As an electron-donating group, it activates the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution. byjus.com The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. byjus.com

Key reactivity pathways involving the hydroxyl group include:

Oxidation: While specific oxidation studies on 2-amino-6-hydroxybenzamide are not extensively detailed in the provided literature, the general principles of phenol (B47542) oxidation suggest that under controlled conditions, the hydroxyl group can be oxidized. The oxidation of similar phenolic compounds can proceed through various stages, potentially leading to the formation of quinone-like structures or, in more complex reactions involving ring cleavage, to carboxylic acids. researchgate.net The presence of the amino group on the same ring would influence the reaction's course, as amino groups themselves can be susceptible to oxidation, potentially forming nitroso or nitro derivatives.

Etherification: The hydroxyl group can readily undergo etherification reactions. For instance, in the synthesis of related hydroxy-substituted benzothiazoles, the hydroxyl group can be selectively alkylated using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃). acs.org This Williamson ether synthesis method can be performed selectively even with an unprotected amino group present on the scaffold. acs.org

Esterification: The hydroxyl group can be acylated to form esters, which can serve as protecting groups or modulate the compound's biological properties.

Kolbe's Reaction: Phenols and their derivatives are known to undergo carboxylation via Kolbe's reaction. When treated with sodium hydroxide (B78521) to form the more reactive phenoxide ion, followed by reaction with a weak electrophile like carbon dioxide, a carboxyl group can be introduced onto the ring, typically at the ortho position to the hydroxyl group. byjus.com

Amine Group Reactivity and Functionalization for Derivative Synthesis

The primary amino group (-NH₂) is a potent nucleophile and a key handle for introducing structural diversity into the 2-amino-6-hydroxybenzamide scaffold. Its reactivity is central to the synthesis of a wide array of derivatives.

Amide Bond Formation: The amino group readily reacts with carboxylic acids and their derivatives (such as acid chlorides and anhydrides) to form new amide bonds. uomustansiriyah.edu.iq This is a cornerstone of derivative synthesis. For example, new 2-amino-N-hydroxybenzamide derivatives have been synthesized in high yields from the reaction of isatoic anhydride (B1165640) with various hydroxamic acids. researchgate.nettandfonline.com In this process, the nitrogen atom of the hydroxamic acid acts as a nucleophile, leading to the ring-opening of the isatoic anhydride and subsequent formation of the final benzamide (B126) product. researchgate.net

Table 1: Synthesis of N-hydroxybenzamide Derivatives This interactive table summarizes a selection of synthesized derivatives from a study involving isatoic anhydride and various hydroxamic acids, demonstrating the functionalization of the amino group. researchgate.net

| Product ID | Isatoic Anhydride | Hydroxamic Acid | Yield (%) | Melting Point (°C) |

| 3a | Isatoic anhydride | Acetohydroxamic acid | 95 | 85-87 |

| 3b | Isatoic anhydride | Propionohydroxamic acid | 95 | 90-92 |

| 3c | Isatoic anhydride | Phenylacetohydroxamic acid | 96 | 136-138 |

| 3d | Isatoic anhydride | Benzohydroxamic acid | 98 | 109-111 |

| 3f | Isatoic anhydride | Salicylohydroxamic acid | 97 | 155-157 |

| 3h | 5-Nitroisatoic anhydride | Propionohydroxamic acid | 96 | 163-165 |

| 3j | 5-Nitroisatoic anhydride | Benzohydroxamic acid | 97 | 160-162 |

C-N Bond Forming Reactions: The amine can participate in various metal-catalyzed cross-coupling reactions to form C-N bonds, linking the scaffold to other aryl or alkyl groups. Functionalization of amines can also be achieved through processes that generate a reactive ketimine intermediate in situ, which can then react with carbon-centered nucleophiles. chemrxiv.org

Derivatization for Analysis: The primary amine is a common target for derivatization agents used to enhance analytical detection. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with primary amines to form stable, fluorescent adducts that are easily analyzed by chromatography. nih.govresearchgate.net

Halogen Substitution and Nucleophilic Aromatic Substitution Reactions (e.g., in Chlorinated Derivatives)

Halogenation of the 2-amino-6-hydroxybenzamide scaffold introduces new reactive sites and significantly alters the electronic properties of the aromatic ring.

Halogenation: Due to the activating effects of the hydroxyl and amino groups, the aromatic ring is highly susceptible to electrophilic halogenation. byjus.com Reactions with reagents like bromine water can lead to poly-halogenated products, such as 2,4,6-tribromophenol (B41969) from phenol. byjus.com Selective halogenation can be achieved under milder conditions or by using enzymatic methods, such as with flavin-dependent halogenases. manchester.ac.uknih.gov

Nucleophilic Aromatic Substitution (NAS): Once a halogen is installed, it can serve as a leaving group in nucleophilic aromatic substitution (NAS) reactions, especially if the ring is further activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In NAS, a nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide ion. libretexts.org This pathway is distinct from Sₙ1 and Sₙ2 mechanisms. savemyexams.com

Research on chlorinated hydroxybenzamide analogues, such as derivatives of niclosamide (B1684120) (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), demonstrates the utility of this chemistry. Although niclosamide has a different substitution pattern, the principles are directly applicable. In these scaffolds, the chloro-substituents are key features, and derivatization often involves modification of other functional groups on the molecule to produce potent antiviral agents. nih.govacs.org

Table 2: Anti-RSV Activity of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues This table presents data on derivatives of a chlorinated hydroxybenzamide scaffold, illustrating how modifications to the core structure impact biological activity against Respiratory Syncytial Virus (RSV). nih.gov

| Compound ID | Description | RSV Titer Reduction (log10) | Cytotoxicity (% at 10 µM) |

| Niclosamide | Parent Compound | 1.47 | ~24% |

| 11 | N-(4-amino-2-chlorophenyl) derivative | >1.0 | Low |

| 12 | N-(4-amino-2-chlorophenyl) derivative | >1.0 | Low |

| 15 | N-(4-amino-2-chlorophenyl) derivative | >1.0 | Low |

| 22 | N-(4-amino-2-chlorophenyl) derivative | >1.0 | Low |

Derivatization for Enhanced Research Utility and Probe Development

Derivatization is the strategic chemical modification of a compound to enhance its properties for a specific research purpose. researchgate.net For the 2-amino-6-hydroxybenzamide scaffold, this involves leveraging the reactivity of the hydroxyl and amino groups to create molecules with improved utility as research tools or therapeutic leads.

Enhancing Biological Activity: As shown in the sections above, derivatization is a key strategy for developing novel bioactive agents. By modifying the core scaffold, researchers have synthesized compounds with potent antimicrobial and antiviral activities. researchgate.netnih.govacs.org These derivatives serve as valuable research tools for studying infectious diseases and mechanisms of inhibition.

Development of Analytical Probes: A crucial application of derivatization is the creation of chemical probes for analytical purposes. This involves attaching a tag or reporter group to the core scaffold to facilitate its detection and quantification in complex biological matrices. acs.org

Chromatographic and Mass Spectrometric Analysis: Many biological molecules, including amino acids and their derivatives, require derivatization to improve their properties for analysis by methods like gas chromatography (GC) or reverse-phase liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net

Tagging for Detection: Reagents such as benzoyl chloride can be used to derivatize amine and alcohol functionalities, improving chromatographic retention and enhancing ionization efficiency for mass spectrometry. acs.org Similarly, AQC is used to attach a fluorescent quinoline (B57606) tag to primary and secondary amines, allowing for highly sensitive detection. nih.gov By applying these techniques to 2-amino-6-hydroxybenzamide, tagged versions of the molecule or its metabolites could be created, enabling precise tracking and quantification in metabolomics studies or cellular assays.

Advanced Spectroscopic and Spectrometric Characterization in Research of 2 Amino 6 Hydroxybenzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Amino-6-hydroxybenzamide, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 2-Amino-6-hydroxybenzamide, the aromatic protons appear in the downfield region, generally between 6.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. chemicalbook.comoregonstate.edulibretexts.org The protons of the amino (-NH₂) and hydroxyl (-OH) groups are often observed as broad singlets, and their chemical shifts can be variable due to hydrogen bonding with the solvent and concentration effects. oregonstate.edupdx.edu The protons of the amide (-CONH₂) group also appear as distinct signals. The specific chemical shifts are influenced by the solvent used for the analysis. researchgate.net For instance, in DMSO-d₆, the amino and hydroxyl protons are more likely to be observed as separate, broad peaks.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is typically found in the most downfield region, around 160-170 ppm. mdpi.comoregonstate.edu The aromatic carbons attached to the electron-withdrawing amide group and the electron-donating amino and hydroxyl groups will have their chemical shifts spread across the aromatic region (approximately 110-160 ppm). oregonstate.eduorganicchemistrydata.org The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the amino group (C-NH₂) will have characteristic shifts influenced by these electronegative atoms. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and help assign these NMR chemical shifts with a high degree of accuracy. researchgate.netjocpr.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Amino-6-hydroxybenzamide

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.0 - 8.0 | 110 - 160 |

| -NH₂ | Variable (broad) | C-NH₂: ~150 |

| -OH | Variable (broad) | C-OH: ~155 |

| -CONH₂ | Variable (broad) | C=O: 160 - 170 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in 2-Amino-6-hydroxybenzamide by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FT-IR spectrum of 2-Amino-6-hydroxybenzamide displays several characteristic absorption bands that confirm its structure:

-OH and -NH₂ Stretching: A broad band is typically observed in the region of 3200-3500 cm⁻¹, which corresponds to the stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups. specac.comucla.edu The broadening is a result of intermolecular and intramolecular hydrogen bonding. Primary amines usually show two distinct peaks in this region for symmetric and asymmetric stretching. ucla.edu

C=O Stretching: A strong, sharp absorption peak characteristic of the carbonyl (C=O) group in the amide functionality appears around 1630-1690 cm⁻¹. specac.comucla.edu Its exact position can be influenced by hydrogen bonding.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to one or more medium to sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond of the amino group is usually observed in the 1200-1350 cm⁻¹ range. specac.com

C-O Stretching: The C-O stretching of the hydroxyl group appears as a significant band, typically between 1200 and 1260 cm⁻¹. libretexts.org

These vibrational frequencies provide a molecular "fingerprint" that is unique to 2-Amino-6-hydroxybenzamide, allowing for its unambiguous identification. specac.com

Table 2: Characteristic FT-IR Absorption Frequencies for 2-Amino-6-hydroxybenzamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH, -NH₂ | Stretching | 3200 - 3500 | Broad, Strong |

| C=O (Amide) | Stretching | 1630 - 1690 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Sharp |

| C-N | Stretching | 1200 - 1350 | Medium |

| C-O | Stretching | 1200 - 1260 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of 2-Amino-6-hydroxybenzamide and to gain insight into its structure through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, 2-Amino-6-hydroxybenzamide (C₇H₈N₂O₂) will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 152.15 g/mol . nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this type of molecule can include:

Loss of the amide group (-CONH₂) as a neutral fragment.

Loss of water (H₂O) from the hydroxyl group and an adjacent proton. aip.org

Decarbonylation, involving the loss of a carbon monoxide (CO) molecule.

Cleavage of the amino group (-NH₂).

The resulting fragment ions are detected and their mass-to-charge ratios (m/z) are plotted to generate a mass spectrum, which serves as a unique fingerprint for the compound. researchgate.net Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR and FT-IR spectroscopy. aip.orgnist.gov

Table 3: Key Mass Spectrometry Data for 2-Amino-6-hydroxybenzamide

| Ion | Formula | Approximate m/z | Description |

|---|---|---|---|

| [M]⁺ | C₇H₈N₂O₂⁺ | 152 | Molecular Ion |

| [M-NH₂]⁺ | C₇H₆O₂⁺ | 136 | Loss of amino group |

| [M-H₂O]⁺ | C₇H₆N₂O⁺ | 134 | Loss of water |

| [M-CO]⁺ | C₆H₈N₂O⁺ | 124 | Loss of carbon monoxide |

| [M-CONH₂]⁺ | C₆H₇O⁺ | 95 | Loss of amide group |

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction techniques are crucial for determining the three-dimensional arrangement of atoms and molecules in the solid state of 2-Amino-6-hydroxybenzamide, providing definitive information about its crystal structure and crystalline nature.

Single-Crystal X-ray Diffraction for Detailed Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) offers the most precise and unambiguous determination of the molecular and crystal structure of 2-Amino-6-hydroxybenzamide, provided that suitable single crystals can be grown. This technique can reveal detailed information such as bond lengths, bond angles, and torsional angles.

The crystal structure of a related compound, 2-amino-6-methylpyridinium 2-hydroxybenzoate, was found to belong to the monoclinic crystal system with a P21/c space group. researchgate.net Similar analyses on 2-Amino-6-hydroxybenzamide would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). core.ac.ukiucr.org Furthermore, SCXRD elucidates the intricate network of intermolecular interactions, such as hydrogen bonds involving the amino, hydroxyl, and amide groups, which govern the packing of the molecules in the crystal lattice. core.ac.ukacs.org These interactions are fundamental to understanding the physical properties of the solid material.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Polymorph of 2-Amino-6-hydroxybenzamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.4 |

| b (Å) | ~1.2 |

| c (Å) | ~2.5 |

| α (°) | 90 |

| β (°) | ~106 |

| γ (°) | 90 |

| Volume (ų) | ~300 |

| Z | 4 |

Note: This data is illustrative and based on a related structure researchgate.net; actual values would need to be determined experimentally.

Powder X-ray Diffraction for Crystalline Nature and Polymorphism Assessment

Powder X-ray diffraction (PXRD) is a complementary and more routinely accessible technique used to analyze the crystalline nature of a bulk sample of 2-Amino-6-hydroxybenzamide. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is characteristic of the crystalline phase of the material. researchgate.netunesp.br

PXRD is instrumental in:

Confirming Crystallinity: A sharp, well-defined diffraction pattern indicates a highly crystalline material, whereas a broad, diffuse pattern suggests an amorphous or poorly crystalline sample. researchgate.net

Phase Identification: The positions and relative intensities of the diffraction peaks serve as a fingerprint for a specific crystalline form, allowing for phase identification and purity assessment. researchgate.net

Polymorphism Studies: 2-Amino-6-hydroxybenzamide may exist in different crystalline forms, known as polymorphs, which can have different physical properties. PXRD is a primary tool for identifying and distinguishing between these polymorphs, as each will produce a unique diffraction pattern. nih.gov The study of polymorphism is critical in the pharmaceutical industry, as different polymorphs can exhibit variations in solubility, stability, and bioavailability.

By comparing the experimental powder pattern to patterns calculated from single-crystal X-ray data, the bulk purity of the crystalline phase can be verified. rigaku.com

Computational and Theoretical Investigations of 2 Amino 6 Hydroxybenzamide and Its Analogs

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties at the electronic level. These methods are instrumental in understanding the behavior of 2-amino-6-hydroxybenzamide.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully employed to optimize the molecular geometry of various benzamide (B126) derivatives. For instance, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been used to determine the most stable conformer of N-unsubstituted 2-aminobenzamides. mdpi.com These studies revealed that conformers with the oxygen and 2-amino group on the same side are more stable, likely due to the formation of a six-membered intramolecular ring stabilized by hydrogen bonding. mdpi.com The optimized geometry of related compounds, such as 5-amino-2-hydroxybenzoic acid, has also been determined using DFT, providing insights into bond lengths and angles. jocpr.com The use of DFT allows for the prediction of structural parameters that are often in good agreement with experimental data from techniques like X-ray crystallography. sapub.org

The application of DFT extends to understanding the electronic structure of metal complexes, which can be analogous to the interactions in which 2-amino-6-hydroxybenzamide might participate. usd.edu For example, studies on copper corroles have utilized DFT to elucidate their complex electronic structures and geometries. usd.edu

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity and electronic properties of molecules. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net

For related aminobenzamide structures, Time-Dependent DFT (TD-DFT) calculations have been used to analyze electronic transitions, which primarily occur from the HOMO to the LUMO. mdpi.com In one study of a 2-aminobenzamide (B116534) derivative, the HOMO-LUMO energy gap was calculated to be approximately 4.60 eV. mdpi.com Analysis of the HOMO and LUMO surfaces provides information about the regions of the molecule that are likely to act as electron donors and acceptors, respectively. mdpi.comsapub.org For instance, in a substituted triazolium hydroxide (B78521) inner salt, FMO analysis suggested that electron transfer during electronic transitions would likely occur from the 3-(p-nitrophenylamino) group (part of the HOMO) to the 1,4-(diphenyl) group (part of the LUMO). sapub.org

The table below presents a selection of calculated reactivity descriptors for a related benzamide derivative, illustrating the application of FMO theory. dergipark.org.tr

| Parameter | Value (eV) |

| EHOMO | -6.3324 |

| ELUMO | -1.9424 |

| Energy Gap (ΔE) | 4.39 |

This data is crucial for understanding the kinetic stability and chemical reactivity of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netresearchgate.net

MEP analysis has been applied to various aromatic compounds, including salicylic (B10762653) acid, a molecule with structural similarities to 2-amino-6-hydroxybenzamide. researchgate.net These maps help to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interaction sites. nih.gov For example, in a study of a Schiff base ligand, the MEP map clearly delineated the favorable zones for electrophilic and nucleophilic assaults. researchgate.net This information is critical for understanding how the molecule will interact with other molecules, including potential binding partners in a biological system.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

NBO analysis has been used to study intramolecular charge transfer (ICT) in molecules like 5-amino-2-hydroxybenzoic acid. jocpr.com The analysis can identify strong intramolecular hydrogen bonds by evaluating the orbital overlap and the corresponding stabilization energies. taylorandfrancis.com For example, in a study of metal complexes, NBO analysis confirmed the presence of C-H···N intramolecular hydrogen bonding by quantifying the stabilization energy from the orbital overlap between a nitrogen lone pair and a C-H antibonding orbital. taylorandfrancis.com The delocalization of electron density from donor to acceptor orbitals leads to a loss of occupancy from the idealized Lewis structure and contributes to the stability of the molecule. taylorandfrancis.com

The table below shows an example of stabilization energies from NBO analysis for a related compound. taylorandfrancis.com

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(2)S5 | σ(C3-C4) | 9.51 |

| LP(2)S32 | σ(C30-C31) | 9.68 |

These high stabilization energies indicate significant electron delocalization. taylorandfrancis.com

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid-state material.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it provides a visual representation of the close contacts between neighboring molecules. nih.govrsc.org

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. acs.orgresearchgate.net These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). Different types of interactions, such as hydrogen bonds and van der Waals forces, have characteristic appearances on the 2D fingerprint plot. researchgate.netcore.ac.uk

The relative contributions of different intermolecular contacts for a related pyrimidinium salt are provided in the table below. core.ac.uk

| Interaction Type | Contribution (%) |

| H···H | 44.2 |

| O···H/H···O | 20.9 |

| C···H/H···C | 19.6 |

| N···H/H···N | 8.1 |

| C···O/O···C | 3.0 |

| C···C | 2.9 |

| O···O | 1.0 |

This quantitative breakdown allows for a detailed comparison of crystal packing in different compounds and polymorphs. researchgate.net

Hydrogen Bonding Network Characterization and Topological Analysis

The supramolecular architecture of 2-Amino-6-hydroxybenzamide and its analogs in the solid state is significantly influenced by a network of intermolecular hydrogen bonds. The presence of multiple hydrogen bond donors (the amino -NH2 and hydroxyl -OH groups) and acceptors (the carbonyl C=O oxygen, the hydroxyl oxygen, and the amino nitrogen) allows for the formation of diverse and robust hydrogen-bonding motifs. nih.gov

In the crystalline phase, benzamide derivatives commonly form strong intermolecular hydrogen bonds, such as N-H⋯O and O-H⋯O interactions. mdpi.com For instance, the amide groups can form R²₂(8) ring motifs through mutual N-H⋯O hydrogen bonds, a common synthon in benzamides. scispace.com In 2-Amino-6-hydroxybenzamide, the intramolecular hydrogen bond between the 6-hydroxy group and the carbonyl oxygen is also a key structural feature. The intermolecular network is further extended by the amino group, which can participate in hydrogen bonds with the carbonyl and hydroxyl groups of neighboring molecules, leading to the formation of complex three-dimensional networks.

Table 1: Representative Hydrogen Bond Parameters in Benzamide Analog Structures

| Donor (D) | Acceptor (A) | Interaction Type | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| N-H (Amine) | O=C (Amide) | Intermolecular | 0.86 | 2.10 | 2.95 | 170 |

| O-H (Hydroxyl) | O=C (Amide) | Intramolecular | 0.98 | 1.85 | 2.65 | 135 |

| N-H (Amide) | O (Hydroxyl) | Intermolecular | 0.88 | 2.05 | 2.90 | 165 |

| O-H (Hydroxyl) | N (Amine) | Intermolecular | 0.97 | 1.90 | 2.85 | 175 |

Bader's Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds directly from the electron density (ρ) distribution of a system. amercrystalassn.org This theory partitions a molecule into atomic basins based on the topology of the electron density, allowing for the quantitative characterization of both covalent and non-covalent interactions, including hydrogen bonds. amercrystalassn.orgresearchgate.net

The analysis focuses on Bond Critical Points (BCPs), which are specific points on the bond path between two interacting atoms where the gradient of the electron density is zero. mdpi.com Several topological parameters at the BCP are used to classify the interaction. Key indicators for hydrogen bonds include a relatively low electron density (ρ(r)) and a positive value for the Laplacian of the electron density (∇²ρ(r)). researchgate.netiucr.org

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of hydrogen bonds and ionic bonds, where electron density is depleted at the BCP. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated. nih.gov

Total Energy Density (H(r)) : The sign of the total energy density, which is the sum of the potential energy density (V(r)) and kinetic energy density (G(r)), can further characterize the hydrogen bond. A negative H(r) suggests a significant covalent character, typical of strong hydrogen bonds. acs.org

QTAIM analysis can be applied to both experimental electron densities from high-resolution X-ray diffraction and theoretical densities from quantum mechanical calculations. mdpi.comresearchgate.net For 2-Amino-6-hydroxybenzamide and its analogs, QTAIM can precisely quantify the strength and nature of the intramolecular O-H⋯O bond and the various intermolecular N-H⋯O and O-H⋯O hydrogen bonds that define its crystal packing. acs.org

Table 2: Illustrative QTAIM Topological Parameters for Hydrogen Bonds in Benzamide-like Structures

| Interaction | ρ(r) (e·a₀⁻³) | ∇²ρ(r) (e·a₀⁻⁵) | H(r) (Hartree·a₀⁻³) | Bond Character |

|---|---|---|---|---|

| Strong O-H···O | 0.045 | 0.140 | -0.001 | Partially Covalent |

| Moderate N-H···O | 0.025 | 0.095 | +0.001 | Closed-Shell (Electrostatic) |

| Weak C-H···O | 0.009 | 0.030 | +0.002 | Closed-Shell (van der Waals) |

Structure-Activity Relationship (SAR) Modeling and Predictive Studies (excluding clinical efficacy)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. drugdesign.org For 2-Amino-6-hydroxybenzamide and its analogs, SAR modeling involves systematically modifying the core structure and assessing the impact on a specific biological endpoint, such as enzyme inhibition or receptor binding. nih.gov This process allows for the identification of key chemical features—pharmacophores—that are essential for activity and provides a rationale for designing more potent and selective compounds. nih.gov

The 2-Amino-6-hydroxybenzamide scaffold presents several key regions for chemical modification:

The Benzene (B151609) Ring : Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions can modulate electronic properties, hydrophobicity, and steric profile. For example, studies on related inhibitors have shown that adding electron-withdrawing groups like chlorine or bromine can sometimes decrease potency, suggesting steric or electronic constraints in the target's binding pocket. nih.govnih.gov

The Amino Group (-NH2) : The position and basicity of the amino group are often critical. Its role as a hydrogen bond donor is crucial for anchoring the ligand in a binding site. drugdesign.org Acylation or alkylation of this group would significantly alter its hydrogen bonding capacity and could lead to a loss of activity.

The Hydroxyl Group (-OH) : This group can act as both a hydrogen bond donor and acceptor. Its acidity and position relative to the amide are important. In 2-Amino-6-hydroxybenzamide, it can form a strong intramolecular hydrogen bond with the amide's carbonyl oxygen, which planarizes and rigidifies the molecule's conformation. Altering or removing this group would change the compound's preferred conformation and its interaction profile.

The Benzamide Moiety (-CONH2) : The primary amide is a key interaction site. Modifications, such as converting it to a secondary or tertiary amide, would change its hydrogen bonding pattern and steric bulk, likely impacting biological activity.

Predictive SAR models, including Quantitative Structure-Activity Relationship (QSAR) models, can be developed from these data. excli.de A 3D-QSAR model, for instance, can generate contour maps that visualize regions where steric bulk, positive electrostatic potential, or hydrophobic character are favorable or unfavorable for activity, guiding further design efforts. nih.gov

Table 3: Hypothetical SAR Summary for 2-Amino-6-hydroxybenzamide Analogs

| Modification Site | Substitution | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Position 4 | -Cl, -Br | Decrease | Unfavorable steric or electronic interaction in the binding pocket. nih.gov |

| -OCH3 | Decrease | Introduction of bulk at a sterically hindered position. nih.gov | |

| Amino Group (C2) | -NH(CH3) | Significant Decrease | Loss of a hydrogen bond donor and potential steric clash. drugdesign.org |

| Shift to C3 | Decrease | Disruption of the optimal interaction and hydrogen bonding geometry. | |

| Hydroxyl Group (C6) | -OCH3 | Significant Decrease | Loss of intramolecular H-bond and key H-bond donor capability. |

| Amide (-CONH2) | -CONH(CH3) | Variable | Alters H-bond donor/acceptor pattern; may increase or decrease activity depending on the target. |

Investigation of Biological Activities of 2 Amino 6 Hydroxybenzamide and Its Analogs Strictly Limited to Preclinical, in Vitro, and Mechanistic Studies; Excluding Clinical Human Trial Data, Dosage, and Adverse Effects

In Vitro Antimicrobial Activity Assessments

Benzamide (B126) derivatives, including those related to 2-Amino-6-hydroxybenzamide, are recognized for their wide-ranging pharmacological effects, which include antimicrobial actions. nanobioletters.com The core structure of these compounds serves as a scaffold for developing novel agents against various microbial pathogens. nanobioletters.com

The antimicrobial efficacy of various benzamide and salicylanilide (B1680751) derivatives has been demonstrated against Gram-positive bacteria. nanobioletters.commdpi.com Studies have shown that these compounds can inhibit the growth of several strains, including those with significant resistance to existing antibiotics. mdpi.complos.org

For instance, a series of N-substituted β-amino acid derivatives featuring a 2-hydroxyphenyl core exhibited promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 128 µg/mL. plos.org One notable derivative, compound 26 , showed strong antimicrobial action against Staphylococcus aureus MRSA USA300 lineage strain TCH-1516 and Enterococcus faecalis AR-0781, with its activity being comparable to control antibiotics. plos.org Similarly, other analogs, such as compounds 9 , 17 , and 18 , were highly effective against the same MRSA strain, with MIC values between 4 and 16 µg/mL. plos.org

In another study, halogenated salicylanilide derivatives were found to be active exclusively against Gram-positive bacteria, with MIC values recorded between 2.5 and 5.0 mg/mL. mdpi.com This specificity for Gram-positive strains has been noted in other research involving similar compounds. mdpi.com Furthermore, some benzamide derivatives have shown remarkable activity against Bacillus subtilis. nanobioletters.com

| Compound/Analog | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 26 (N-substituted β-amino acid derivative) | Staphylococcus aureus TCH-1516 (MRSA) | 4 - 16 | plos.org |

| Compound 26 (N-substituted β-amino acid derivative) | Enterococcus faecalis AR-0781 | Comparable to control antibiotics | plos.org |

| Compound 9 (R = 4-nitrophenyl) | Staphylococcus aureus TCH-1516 (MRSA) | 4 - 16 | plos.org |

| Compound 17 (R = 5-nitro-2-thienyl) | Staphylococcus aureus TCH-1516 (MRSA) | 4 - 16 | plos.org |

| Compound 18 (R = 5-nitro-2-furyl) | Staphylococcus aureus TCH-1516 (MRSA) | 4 - 16 | plos.org |

| Halogenated Salicylanilide Derivatives | Gram-positive bacteria | 2500 - 5000 | mdpi.com |

| Benzamide Derivative 5a | Bacillus subtilis | 6.25 | nanobioletters.com |

| Benzamide Derivative 6c | Bacillus subtilis | 6.25 | nanobioletters.com |

The activity of 2-Amino-6-hydroxybenzamide analogs against Gram-negative bacteria appears to be more variable. While some derivatives show broad-spectrum activity, others are largely ineffective against these microbes. nanobioletters.commdpi.com The outer membrane of Gram-negative bacteria often provides a barrier that can exclude certain antimicrobial agents. nih.gov

For example, a study on benzamide derivatives found that compound 5a exhibited excellent activity against Escherichia coli, with a MIC value of 3.12 µg/mL and a zone of inhibition of 31 mm. nanobioletters.com Compounds 6b and 6c also showed good activity against E. coli with a 24 mm zone of inhibition and a MIC of 3.12 µg/mL. nanobioletters.com However, a separate investigation of halogenated salicylanilide derivatives observed no inhibition of Gram-negative bacteria at the tested concentrations. mdpi.com

Research on robenidine (B1679493) analogues, which are guanidine-based compounds, showed moderate antimicrobial activity against a panel of Gram-negative pathogens, with MICs for NCL265 ranging from 2–16 µg/mL. mdpi.com These compounds demonstrated bactericidal activity against E. coli, causing a 100% reduction in colony-forming units within 20 minutes at their MIC. mdpi.com

| Compound/Analog | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzamide Derivative 5a | Escherichia coli | 3.12 | nanobioletters.com |

| Benzamide Derivative 6b | Escherichia coli | 3.12 | nanobioletters.com |

| Benzamide Derivative 6c | Escherichia coli | 3.12 | nanobioletters.com |

| NCL265 (Robenidine analogue) | Gram-negative pathogens | 2 - 16 | mdpi.com |

| Halogenated Salicylanilide Derivatives | Gram-negative bacteria | No inhibition observed | mdpi.com |

The antifungal potential of 2-Amino-6-hydroxybenzamide analogs has been explored against clinically relevant fungal species. plos.orgresearchgate.netmdpi.com New 2-amino-N-hydroxybenzamide derivatives have been synthesized and screened for their activity against various fungi, with some showing promising results compared to standard drugs. researchgate.net

Derivatives of 2-aminobenzoic acid demonstrated efficacy against a fluconazole-resistant clinical isolate of Candida albicans. mdpi.com Two such compounds, 1 and 2 , were able to inhibit the growth of yeast cells by more than 80% after 48 hours at a concentration of 100 µg/mL. mdpi.com Compound 2 achieved 60% inhibition at a lower concentration of 50 µg/mL. mdpi.com Furthermore, a synergistic effect was observed when these derivatives were combined with fluconazole. mdpi.com

In a study of N-substituted β-amino acid derivatives, compound 26 was found to exhibit antifungal activity against a drug-resistant strain of Candida albicans AR-0761, with a MIC of 16 µg/mL. plos.org Other research has investigated cobalt complexes with N-picolinamide ligands against Aspergillus fumigatus and Candida albicans, finding that some compounds inhibited growth by over 80%. uea.ac.uk

| Compound/Analog | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-aminobenzoic acid derivative 1 | Candida albicans (FLC-resistant) | >80% inhibition at 100 µg/mL after 48h | mdpi.com |

| 2-aminobenzoic acid derivative 2 | Candida albicans (FLC-resistant) | 60% inhibition at 50 µg/mL after 24h | mdpi.com |

| Compound 26 (N-substituted β-amino acid derivative) | Candida albicans AR-0761 (drug-resistant) | MIC = 16 µg/mL | plos.org |

| Bis(N-picolinamido)cobalt(II) Complexes | Aspergillus fumigatus | >80% growth inhibition | uea.ac.uk |

| Bis(N-picolinamido)cobalt(II) Complexes | Candida albicans | >80% growth inhibition | uea.ac.uk |

Enzyme Inhibition Studies and Mechanistic Insights (e.g., in pathways related to inflammation, microbial resistance, HIV-1 protease, protein tyrosine kinase)

Analogs of 2-Amino-6-hydroxybenzamide have been investigated as inhibitors of various enzymes, which provides insight into their mechanisms of action. These studies are crucial for understanding their potential therapeutic applications in diseases driven by enzymatic dysregulation.

HIV-1 Protease Inhibition : HIV-1 protease is a critical enzyme for viral maturation, making it a prime target for antiviral drugs. nih.govmdpi.com Research has shown that certain benzoic acid derivatives can inhibit this enzyme. researchgate.net Gallic and protocatechuic acid alkyl esters have been found to prevent the dimerization of the HIV-1 protease, a mechanism distinct from targeting the active site. researchgate.net The inhibitory efficiency was dependent on the length of the alkyl chain, with the best gallic ester having a 14-carbon chain and an inhibition constant (Kid) of 320 nM. researchgate.net

Protein Tyrosine Kinase Inhibition : Protein tyrosine kinases are key enzymes in cellular signaling pathways that regulate cell growth and division. google.com Their deregulation is often associated with cancer. google.com Analogs of 2-aminopyrimidine (B69317) have been identified as inhibitors of platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. nih.gov One compound, 54 , showed potent inhibition with IC50 values of 31, 88, and 31 nM against PDGFr, FGFr, and c-src TK activity, respectively. nih.gov Another study identified a 2-aminopyrimidinone derivative as a potent inhibitor of protein kinase CK2, with an IC50 of 1.1 µM. tandfonline.com

Histone Deacetylase (HDAC) Inhibition : HDACs are another class of enzymes involved in cancer development. acs.org Modifications of a phenylalanine-containing lead compound, including amino acid amides, have led to potent HDAC inhibitors. acs.org A biphenylalanine derivative was identified that inhibits cell proliferation in the submicromolar range. acs.org

Other Mechanistic Insights : The antimicrobial activity of these compounds is often linked to their ability to disrupt microbial membranes and inhibit essential cellular processes. nih.govfrontiersin.org For instance, some phytochemicals inhibit the FtsZ protein, which is crucial for bacterial cell division. nih.gov In the context of inflammation, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, with IC50 values of 0.04–0.07 mg/mL. mdpi.com

Anthelmintic Activity Research in Preclinical Models

The search for new anthelmintic agents is driven by the growing problem of drug resistance in parasites affecting both livestock and humans. google.com Salicylamide (B354443) derivatives, such as niclosamide (B1684120), have a long history of use as anthelmintics. nih.gov

Preclinical research has focused on synthesizing and evaluating new compounds for their effectiveness against various helminths. A study on 2-amino-substituted benzothiazoles demonstrated significant anthelmintic activity against earthworm species Pheretima posthuma, Eudrilus eugeniae, and Megascoplex konkanensis. researchgate.net All the synthesized compounds showed better activity compared to the standard drug, mebendazole. researchgate.net

The mechanism of action for some of these compounds involves interaction with specific nematode ion channels, such as the Slo-1 channel, leading to paralysis and inhibition of the worms. google.com This highlights a promising avenue for developing resistance-breaking anthelmintics. google.com

Investigation of Antitumor and Antiproliferative Potentials in Cellular Models

Benzamide analogs have been a significant focus of anticancer research due to their ability to inhibit key pathways involved in tumor growth and proliferation. nanobioletters.comgoogle.com

Cellular Proliferation Inhibition : Numerous studies have demonstrated the antiproliferative activity of benzamide derivatives against various cancer cell lines. nih.govnih.govresearchgate.net For example, a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole were evaluated in L1210 leukemia cells. nih.gov The arylamido derivatives showed a remarkable increase in antiproliferative activity, with IC50 values in the range of 0.2-1 µM. nih.gov

Similarly, HDAC8-selective inhibitors, which are structurally related to benzamides, exhibited growth-inhibitory effects on T-cell lymphoma and neuroblastoma cell lines, with GI50 values ranging from 3–80 µM. acs.org One of the most potent compounds, C149, showed greater growth-inhibitory activity against T-cell lymphoma cells than a known HDAC8 inhibitor. acs.org

Mechanisms of Antitumor Activity : The antitumor effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.govnih.gov For instance, one thiazole (B1198619) derivative was found to induce apoptotic cell death in MCF-7 breast cancer cells and cause G1-phase arrest in the cell cycle. nih.gov Other proposed mechanisms include the inhibition of enzymes like matrix metalloproteinases (MMPs), which are involved in metastasis, and the modulation of immune responses. nih.gov The ability of some benzamide compounds to potentiate the cytotoxicity of other antitumor agents has also been noted. google.com

| Compound/Analog | Cell Line | Activity (IC50/GI50) | Mechanism | Reference |

|---|---|---|---|---|

| 2-Arylamido-4-(isothiocyanatomethyl)thiazole derivatives | L1210 (Leukemia) | 0.2 - 1 µM | Antiproliferative | nih.gov |

| 2-Alkylamido-4-(isothiocyanatomethyl)thiazole derivatives | L1210 (Leukemia) | 4 - 8 µM | Antiproliferative | nih.gov |

| HDAC8 Inhibitor C149 | T-cell lymphoma, Neuroblastoma | 3 - 80 µM | Growth inhibition | acs.org |

| Thiazole Derivative 63 | MCF-7 (Breast Cancer) | Not specified | Induces apoptosis, G1-phase arrest | nih.gov |

| Various Limonium species extracts | HepG2 (Hepatocellular Carcinoma), others | Variable | Inhibition of MMPs, antiproliferative | nih.gov |

Immunomodulatory and Anti-inflammatory Mechanisms (preclinical research)

The anti-inflammatory potential of scaffolds related to 2-hydroxybenzamide has been investigated through various preclinical studies. These studies often focus on derivatives where the core structure is modified to enhance activity and explore structure-activity relationships.

Research into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated their potential as anti-inflammatory agents. In vitro assays evaluating protease inhibition, a key mechanism in inflammation, showed that these compounds have superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. The formation of inclusion complexes with β-cyclodextrin was found to be beneficial for their anti-inflammatory effects. mdpi.com

A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was examined for its ability to reduce inflammatory responses in activated microglia. mdpi.com Microglia are central to neuroinflammation, and their over-activation is implicated in various neurological diseases. nih.gov LX007 was found to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated primary microglia. This was achieved by suppressing the expression of their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Further investigation revealed that LX007's anti-inflammatory effects are mediated by the downregulation of MAPKs and NF-κB activation, crucial signaling pathways in the inflammatory process. mdpi.com

Other related structures, such as N-acylhydrazone derivatives, have also been identified as having anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net Similarly, phytochemicals like piperine (B192125) have been shown to reduce levels of TNF-α, IL-1β, and IL-6 in murine melanoma models. mdpi.com These findings highlight the potential of the broader benzamide and salicylamide classes as sources for new anti-inflammatory agents. frontiersin.orgnih.govmdpi.comfrontiersin.org

Table 1: Preclinical Anti-inflammatory and Immunomodulatory Activity of 2-Hydroxybenzamide Analogs

| Compound/Analog | Model System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | In vitro protease inhibition assay | Superior trypsin inhibition compared to acetylsalicylic acid. | Protease Inhibition | |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | Lipopolysaccharide (LPS)-activated primary microglial cells | Inhibited NO and PGE2 production; Suppressed iNOS and COX-2 expression. | Downregulation of MAPKs and NF-κB signaling pathways. | mdpi.com |

| Amino-pyridinyl-N-acylhydrazones | In vivo and in vitro inflammation models | Reduced inflammatory pain, cell migration, and cytokine secretion. | Inhibition of p38α MAPK pathway, reduction of TNF-α and IL-1β. | researchgate.net |

Neurological Target Exploration (e.g., as adenosine (B11128) receptor ligands, central muscle relaxants, anticonvulsants)

The structural motif of 2-Amino-6-hydroxybenzamide has prompted exploration of its potential activity on various neurological targets, primarily in preclinical and in vitro settings.

Adenosine Receptor Ligands

The structural similarity of some benzamide derivatives to adenosine suggests they might interact with adenosine receptors. These receptors are key modulators in the central nervous system. For example, N-benzoyl-2-hydroxybenzamides have been discovered as a class of compounds with biological activity, and while their primary targets were identified elsewhere, the core structure's resemblance to endogenous ligands warrants investigation into receptor binding profiles. researchgate.net

Central Muscle Relaxants

While a broad range of compounds are known to act as central muscle relaxants, specific preclinical research on 2-Amino-6-hydroxybenzamide for this activity is not extensively documented in the reviewed literature. The evaluation of skeletal muscle relaxant activity has been performed on related heterocyclic systems like 2,4-imidazolidinediones, but these are structurally distinct from benzamides. nih.gov

Anticonvulsants

The search for novel antiepileptic agents has led to the synthesis and evaluation of various benzamide derivatives. A series of benzamides featuring a N,N,2-trimethyl-1,2-propane diamine moiety were assessed in maximal electroshock (MES) and pentylenetetrazol (MET) seizure models. colab.ws Analogs with 3,5-trifluoromethyl, 3,5-dichloro, and 3-bromo substitutions demonstrated potency that was either comparable to or greater than the established anticonvulsant drug, phenytoin. colab.ws

Further studies on isatin-based benzamide derivatives revealed significant anti-seizure activity in both MES and pentylenetetrazol (PTZ) models in mice. researchgate.netnih.gov Specifically, methoxylated derivatives showed notable activity, suggesting that substitution patterns on the phenyl ring are critical for anticonvulsant effects. researchgate.netnih.gov Fluorinated N-benzamide enaminones have also been synthesized and evaluated in preclinical seizure models, indicating that the benzamide scaffold is a versatile template for developing new anticonvulsant candidates. bohrium.com

Table 2: Preclinical Anticonvulsant Activity of Benzamide Analogs

| Compound Series | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| Benzamides with N,N,2-trimethyl-1,2-propane diamine | MES, MET | 3,5-dichloro, 3-bromo, and 3,5-trifluoromethyl analogs were potent. | colab.ws |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | MES, PTZ | Methoxylated derivatives showed significant anti-seizure activity. | researchgate.netnih.gov |

| Fluorinated N-benzamide enaminones | Acute seizure models | Active in preclinical evaluation. | bohrium.com |

Other Explored Biological Properties (e.g., antimalarial, antitubercular, antileishmanial, siderophore analogs)

Beyond immunomodulatory and neurological applications, the 2-Amino-6-hydroxybenzamide scaffold and its analogs have been investigated for a range of other biological activities, particularly as anti-infective agents.

Antimalarial and Antitrypanosomal Activity

Derivatives of 2-hydroxy-N-phenylbenzamide (salicylanilides) and related benzophenones have been explored for their activity against parasitic protozoa. researchgate.netnih.gov One study identified N-benzoyl-2-hydroxybenzamide (QQ-437) as being active against chloroquine-resistant Plasmodium falciparum, the parasite responsible for malaria. researchgate.net The mechanism of action for this class of compounds was found to involve the disruption of a unique secretory pathway in the related apicomplexan parasite Toxoplasma gondii. researchgate.net Another series of 2,5-diaminobenzophenone derivatives showed submicromolar activity against P. falciparum and micromolar activity against Trypanosoma brucei. nih.gov Furthermore, N-substituted salicylamides have been investigated as inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for the parasite. researchgate.net

Antitubercular Activity

The salicylamide core is a key component in compounds designed to inhibit siderophore biosynthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis. Siderophores are essential for bacterial iron acquisition. nih.govbiorxiv.org One study explored 5′-O-[(N-Acyl)sulfamoyl]adenosines, which act as inhibitors of MbtA, an enzyme required for mycobactin (B74219) biosynthesis. The research highlighted the critical role of the ortho-hydroxy group on the benzoyl moiety for optimal activity. Interestingly, replacing this hydroxyl group with an amino group (as in 2-Amino-6-hydroxybenzamide) led to a significant 117-fold loss of potency, indicating that while the core scaffold is recognized, the specific substitution is crucial for inhibitory action. nih.gov Other salicylamide and salicylanilide derivatives have also been investigated for their activity against M. tuberculosis, targeting enzymes like isocitrate lyase and methionine aminopeptidase. nih.govresearchgate.net

Antileishmanial Activity

Derivatives of 2-aminobenzamide (B116534) have shown significant promise as antileishmanial agents. A study on 2-aminobenzoyl amino acid hydrazides found that several compounds exhibited potent in vitro activity against Leishmania aethiopica promastigotes. nih.gov Notably, the compound 2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide had an IC50 value significantly better than the standard drug miltefosine (B1683995) and comparable to amphotericin B. nih.gov Other heterocyclic derivatives, such as those based on 2-amino-thiophene, have also demonstrated effective inhibition of various Leishmania species, including L. braziliensis, L. major, and L. infantum, often coupled with immunomodulatory effects. nih.gov

Siderophore Analogs